molecular formula C24H28ClN5O3 B5019871 N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide

N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide

Cat. No.: B5019871
M. Wt: 470.0 g/mol
InChI Key: PXHDHSBLWBPJKJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and acetamide groups. Common synthetic routes may include:

    Formation of Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions using chlorinated aromatic compounds.

    Formation of Acetamide Moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide
  • N-(4-chlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide

Uniqueness

N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O3/c25-19-8-4-5-9-20(19)27-22(31)16-21-24(33)26-10-11-30(21)23(32)17-28-12-14-29(15-13-28)18-6-2-1-3-7-18/h1-9,21H,10-17H2,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHDHSBLWBPJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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